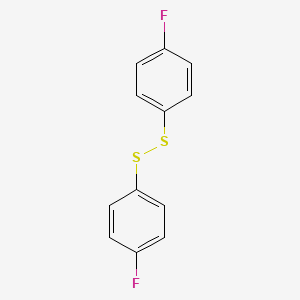

Di-4-fluorophenyl sulfide

Description

Overview and Significance in Chemical Sciences

Di-4-fluorophenyl sulfide (B99878), systematically named 1,1'-sulfanediylbis(4-fluorobenzene), is an organosulfur compound with the chemical formula C₁₂H₈F₂S. ontosight.ai This symmetrical diaryl sulfide is characterized by two 4-fluorophenyl groups attached to a central sulfur atom. The presence of the highly electronegative fluorine atoms significantly influences the molecule's electronic properties, stability, and reactivity, making it a compound of considerable interest across various scientific disciplines. ontosight.ai

In the realm of chemical sciences, Di-4-fluorophenyl sulfide and its derivatives are significant for several reasons. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, imparting enhanced thermal and chemical stability to the molecule. numberanalytics.com This stability is a desirable trait in the development of robust materials. numberanalytics.com Furthermore, the fluorine substituents modulate the electronic and optical properties of the aromatic rings, a feature that is actively explored in materials science for the creation of novel organic semiconductors and optoelectronic devices. ontosight.ai The sulfide linkage itself provides a versatile site for further chemical modifications, allowing for the synthesis of a wide array of derivatives with tailored properties.

The compound serves as a valuable building block in synthetic organic chemistry. Research has explored various chemical routes for its synthesis, often involving the reaction of 4-fluorothiophenol (B130044) with suitable reagents to create the sulfide bond. ontosight.ai Its stability and the reactivity conferred by the fluorine atoms have been subjects of scientific investigation, particularly focusing on how fluorine substitution affects chemical reactions and material characteristics. ontosight.ai

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈F₂S | ontosight.ai |

| Molecular Weight | 254.31 g/mol | guidechem.comepa.gov |

| Melting Point | 49-51 °C | guidechem.comrsc.orgchemicalbook.com |

| Boiling Point | 315.1°C at 760 mmHg | guidechem.com |

| Density | 1.35 g/cm³ | guidechem.comchemicalbook.com |

| Solubility | Soluble in methanol (B129727) and acetone | chemicalbook.comchemicalbook.com |

Historical Context of Fluorinated Sulfide Research

The study of fluorinated organic compounds, including fluorinated sulfides, is a sub-discipline of organofluorine chemistry, which has its roots in the early 20th century. numberanalytics.com The initial development of the field was challenging due to the high reactivity and toxicity of early fluorinating agents. numberanalytics.com A significant breakthrough was the development of more manageable and selective fluorinating reagents, which paved the way for the systematic incorporation of fluorine into a vast range of organic molecules. chinesechemsoc.orgbeilstein-journals.org

Historically, research into fluorinated sulfides was driven by the broader interest in how fluorine substitution impacts molecular properties. The development of N-F fluorinating agents, such as N-fluoropyridinium salts, in the latter half of the 20th century, made it possible to fluorinate a wide variety of nucleophilic compounds, including sulfides, under mild conditions. beilstein-journals.orgnih.gov These advancements allowed chemists to synthesize and study compounds like this compound with greater ease and control.

The evolution of the field can be marked by key milestones, including the early synthesis of fluorocarbons and fluorinated aromatics, the discovery of fluorinated compounds with significant biological activity, and advancements in fluoropolymer synthesis. numberanalytics.com The understanding that fluorine could dramatically alter properties such as metabolic stability and binding affinity spurred interest in its incorporation into potential pharmaceutical and agrochemical candidates. chinesechemsoc.orgresearchgate.net This historical progression provided the foundational knowledge and synthetic tools necessary for contemporary research into specific molecules like this compound.

Current Research Landscape and Future Directions

The current research landscape for organofluorine compounds, including fluorinated sulfides, is vibrant and rapidly expanding. worldscientific.com A major trend is the development of more sustainable and environmentally friendly methods for synthesizing fluorinated compounds, moving away from harsh, traditional reagents. numberanalytics.com This includes advancements in catalytic methods and electrochemical fluorination. chinesechemsoc.orgcas.cn

In materials science, research is actively exploring the use of fluorinated compounds like this compound in the development of advanced materials. ontosight.ainumberanalytics.com Their unique electronic properties make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). ontosight.ai The integration of fluorinated molecules with other nanomaterials to create novel hybrid materials with enhanced functionalities is also an emerging trend. numberanalytics.com

Future directions in the field are pointed towards several promising areas. There is a continued focus on designing new fluorinated molecules for pharmaceutical applications, leveraging fluorine's ability to enhance drug efficacy and metabolic stability. numberanalytics.comnumberanalytics.comnih.gov The potential for fluorinated compounds in agricultural chemistry, for instance as pesticides, is another active area of investigation. numberanalytics.com Furthermore, the development of fluorinated materials for energy applications, such as in batteries and fuel cells, represents a significant frontier. numberanalytics.com For compounds like this compound, future research will likely focus on synthesizing novel derivatives, exploring their potential in polymer chemistry, and further investigating their biological activities, such as their antimicrobial and antifungal properties. ontosight.airesearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-[(4-fluorophenyl)disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXZJIKDNHDPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SSC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193508 | |

| Record name | Di-4-fluorophenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-31-2 | |

| Record name | Disulfide, bis(4-fluorophenyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-4-fluorophenyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-4-fluorophenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disulfide, bis(4-fluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Di 4 Fluorophenyl Sulfide

Advanced Synthesis Routes

Modern organic chemistry offers a sophisticated toolbox for the construction of C-S bonds. These advanced routes provide access to diaryl sulfides under conditions that are often milder and more versatile than classical methods. The use of transition metals such as copper, iron, and palladium has revolutionized the synthesis of these compounds, enabling the coupling of a wide array of precursors.

Transition-Metal-Catalyzed C-S Coupling Reactions

Transition-metal catalysis has become an indispensable tool for the formation of C-S bonds, offering high efficiency and broad substrate scope. Catalytic cycles involving these metals can overcome the high activation energies associated with C-S bond formation, allowing reactions to proceed under milder conditions.

Copper-Catalyzed C-S Bond Formation (e.g., from Aryl Boronic Acids and Arylsulfonyl Chlorides)

Copper-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for C-S bond formation. The Ullmann condensation, a classical example, involves the copper-promoted reaction of an aryl halide with a thiol. wikipedia.org More contemporary methods have expanded the scope of copper catalysis to include a wider variety of coupling partners.

One such advanced methodology involves the copper(I)-catalyzed direct coupling of aryl boronic acids with arylsulfonyl chlorides for the preparation of diaryl thioethers. In this transformation, the arylsulfonyl chloride serves as the sulfur source. The reaction is typically initiated by the reduction of the arylsulfonyl chloride, which can be achieved using a phosphine (B1218219) reagent like triphenylphosphine (B44618) (PPh₃). This is followed by a copper(I)-catalyzed C–S coupling with the aryl boronic acid. This approach is advantageous as it utilizes readily available starting materials.

For the synthesis of Di-4-fluorophenyl sulfide (B99878), this would involve the reaction of 4-fluorophenylboronic acid with 4-fluorophenylsulfonyl chloride. A typical catalytic system might employ copper(I) iodide (CuI) as the catalyst, in the presence of a ligand such as 1,10-phenanthroline, and a reducing agent like PPh₃. The reaction conditions are generally mild, offering a practical route to the desired product. While the primary products of such couplings are often diaryl sulfones, the reaction can be directed towards the formation of diaryl sulfides under specific conditions, particularly with the inclusion of a reducing agent. dntb.gov.ua

Table 1: Representative Copper-Catalyzed Sulfonylation

| Entry | Aryl Boronic Acid | Amine/Thiol | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Aniline | Cu(II) | - | - | - | nih.gov |

| 2 | (2-Alkynylaryl)boronic acids | - | Copper(I) acetate | DMF | 100 | - | researchgate.net |

| 3 | Aromatic ketones | Sodium sulfinates | CuCl₂ | - | RT | 34-89 | nih.gov |

Iron-Catalyzed C-H Sulfenylation (e.g., of Oxindoles with Aryl Thiols)

Iron, being an earth-abundant and non-toxic metal, has garnered significant attention as a catalyst in organic synthesis. Iron-catalyzed C-H functionalization has emerged as a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds, as it avoids the need for pre-functionalized starting materials.

The proposed iron-catalyzed C-H sulfenylation of oxindoles with aryl thiols for the synthesis of aryl-substituted thio-oxindoles is an attractive but challenging transformation. This reaction would involve the direct activation of a C-H bond on the oxindole (B195798) ring and subsequent coupling with an aryl thiol. While iron-catalyzed sulfenylation of other heterocycles like indoles with disulfides has been reported, the specific application to oxindoles for the synthesis of diaryl sulfides is not extensively documented in the reviewed literature. researchgate.net Research in this area has more prominently featured the stereoselective sulfenylation of pre-functionalized oxindole derivatives, such as oxindole-derived propargyl alcohols, which proceed via a different reaction mechanism. uohyd.ac.in The direct C-H sulfenylation of an N-aryloxindole with 4-fluorothiophenol (B130044) to generate a product that could be a precursor to or an analog of Di-4-fluorophenyl sulfide remains a developing area of interest.

Table 2: Examples of Iron-Catalyzed Reactions

| Entry | Substrate | Reagent | Catalyst | Key Feature | Reference |

| 1 | Indoles | Disulfides | Iron(III) fluoride (B91410)/Iodine | Selective sulfenylation | researchgate.net |

| 2 | Alkenes | Benzyl bromide | Fe(acac)₃/Fe(TPP)Cl | Hydrobenzylation | chemrxiv.org |

Palladium-Catalyzed Reactions

Palladium catalysis is a versatile and highly efficient tool for the formation of C-S bonds. These reactions are characterized by their high functional group tolerance and generally mild reaction conditions.

A notable method for the synthesis of symmetrical diaryl sulfides is the palladium-catalyzed C-S coupling reaction between aryl iodides and a sulfur source like sodium thiosulfate (B1220275) (Na₂S₂O₃). nih.gov This one-pot synthesis provides a direct route to compounds such as this compound from 4-fluoroiodobenzene. The reaction is often carried out using a supported palladium nanocatalyst, which can offer advantages in terms of stability and recyclability. An organic base, such as N,N-diisopropylethylamine (DIPEA), is typically employed. Interestingly, in some systems, the base can also act as a ligand for the palladium catalyst, enhancing its activity and selectivity. nih.gov A key aspect of this methodology is the in situ generation of aryl Bunte salts from the aryl iodide and sodium thiosulfate, which then act as the effective sulfur source in the catalytic cycle. nih.gov

Table 3: Palladium-Catalyzed Synthesis of Symmetrical Diaryl Sulfides

| Aryl Iodide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Iodobenzene | Pd@COF-TB | DIPEA | DMF | 120 | 92 | nih.gov |

| 4-Iodotoluene | Pd@COF-TB | DIPEA | DMF | 120 | 95 | nih.gov |

| 4-Iodoanisole | Pd@COF-TB | DIPEA | DMF | 120 | 93 | nih.gov |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction class for the formation of C-S bonds, particularly in the synthesis of diaryl sulfides. This pathway involves the reaction of an electron-deficient aryl halide with a nucleophile.

Reaction of Halogenated Precursors with Thiophenols

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution reaction between a halogenated 4-fluorobenzene and 4-fluorothiophenol. For this reaction to proceed efficiently, the aryl halide must be "activated" by the presence of electron-withdrawing groups. However, the fluorine atom itself is not a strong activating group for SₙAr. Therefore, this reaction may require forcing conditions, such as high temperatures, or the use of a more reactive aryl halide, like one bearing a nitro group ortho or para to the halogen.

Alternatively, the Ullmann condensation provides a copper-promoted pathway for the coupling of aryl halides with thiols, which is often more effective for non-activated aryl halides. wikipedia.org In a typical Ullmann-type C-S coupling, an aryl halide (e.g., 1-bromo-4-fluorobenzene) is heated with a thiophenol (e.g., 4-fluorothiophenol) in the presence of a copper catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction generally requires high-boiling polar solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) and elevated temperatures. wikipedia.org The reactivity of the aryl halide follows the trend I > Br > Cl > F. Thus, 1-bromo-4-fluorobenzene (B142099) would be a more suitable substrate than 1-chloro-4-fluorobenzene (B165104) for this reaction.

Table 4: Nucleophilic Aromatic Substitution Conditions

| Aryl Halide | Nucleophile | Conditions | Product Type | Reference |

| 4-Chloronitrobenzene | Phenol | KOH, Cu catalyst | Aryl ether | wikipedia.org |

| Aryl Halide | Aniline | KOH, Cu(I) iodide/phenanthroline | Aryl amine | wikipedia.org |

| 4-Bromo-3-fluorobenzene-1-sulfonyl chloride | Hydrazine monohydrate | THF, 0°C to RT | Sulfonyl hydrazide | google.com |

Radical Mechanism-Based Syntheses

Radical reactions offer a powerful tool for the formation of carbon-sulfur bonds. These methods typically involve the generation of a thiyl radical, which can then react with a suitable partner to form the desired sulfide.

A metal-free approach for the synthesis of aryl sulfides involves the reaction of diaryl disulfides with a suitable substrate in the presence of di-tert-butyl peroxide (DTBP). rsc.org In this methodology, DTBP acts as a radical initiator. Upon heating, DTBP undergoes homolytic cleavage to generate two tert-butoxy (B1229062) radicals (t-BuO•). These highly reactive radicals can then abstract a hydrogen atom from a suitable C-H bond-containing substrate, although the primary role in this specific sulfide synthesis is to initiate the fragmentation of the disulfide bond.

The key intermediate, the 4-fluorophenylthio radical (4-F-PhS•), is generated from bis(4-fluorophenyl) disulfide. This radical can then participate in subsequent reactions to form this compound. While this method is often employed for the thiolation of C(sp³)–H bonds in cycloalkanes, the underlying principle of generating arylthio radicals from diaryl disulfides using DTBP is a fundamental concept in radical chemistry. rsc.org

The general mechanism can be described as follows:

Initiation: Di-tert-butyl peroxide decomposes upon heating to form tert-butoxy radicals.

Radical Generation: The tert-butoxy radical can interact with the diaryl disulfide, leading to the formation of the arylthio radical.

Propagation/Termination: The arylthio radical can then react in various ways, including coupling with another radical or abstracting an atom to propagate a radical chain, ultimately leading to the formation of the diaryl sulfide.

It is important to note that the specific reaction conditions, such as temperature and the nature of the reaction partner for the arylthio radical, are crucial for achieving the desired product.

Environmentally Benign Methods for Aryl Sulfide Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and often employ milder reaction conditions.

An environmentally benign method for the synthesis of aryl sulfides, which can be applied to the preparation of this compound, involves the direct C-H functionalization of arenes in aqueous media. rsc.org This approach avoids the use of volatile and often toxic organic solvents, aligning with the principles of green chemistry.

One such method utilizes phenyliodine(III) bis(trifluoroacetate) (PIFA) as a mediating reagent. PIFA is a hypervalent iodine compound that is recognized as a more sustainable and less toxic alternative to many heavy metal-based oxidants. nih.gov In this synthesis, an arene is coupled with a thiol or a disulfide in water. To overcome the insolubility of organic reactants in water, a surfactant can be employed to create micelles, which act as microreactors. rsc.org

The proposed reaction to form this compound would involve the reaction of 4-fluorothiophenol or bis(4-fluorophenyl) disulfide with a 4-fluorinated aromatic precursor in the presence of PIFA in an aqueous medium. The PIFA is believed to activate the sulfur species, facilitating the electrophilic attack on the C-H bond of the aromatic ring. This direct C-H functionalization strategy is highly atom-economical as it avoids the need for pre-functionalized starting materials, such as aryl halides or boronic acids.

Oxidation and Reduction Reactions Involving this compound and Derivatives

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidation products are important compounds in their own right and are often targeted in organic synthesis.

Oxidation of Sulfides to Sulfoxides

The selective oxidation of a sulfide to a sulfoxide without further oxidation to the sulfone is a common challenge in organic synthesis. Various methods have been developed to achieve this transformation, with a growing emphasis on environmentally friendly aerobic oxidations.

Aerobic oxidation utilizes molecular oxygen from the air as the terminal oxidant, which is an abundant, inexpensive, and environmentally benign reagent. nih.gov The direct reaction of sulfides with molecular oxygen is typically slow, and therefore, a catalyst or an initiator is often required. Several mechanisms have been proposed for the aerobic oxidation of sulfides to sulfoxides.

Photochemical Aerobic Oxidation:

One prominent mechanism involves photochemical activation. rsc.org In the presence of a photosensitizer and light, ground-state triplet oxygen (³O₂) can be converted to the more reactive singlet oxygen (¹O₂). Singlet oxygen can then react with the sulfide to form a persulfoxide intermediate. This intermediate can subsequently react with another molecule of the sulfide to yield two molecules of the sulfoxide. rsc.org

Alternatively, a single electron transfer (SET) mechanism can occur. In this pathway, the excited photosensitizer accepts an electron from the sulfide, generating a sulfide radical cation. This radical cation can then react with superoxide (B77818) radical anion (O₂•⁻), which is formed by the reduction of O₂, to ultimately produce the sulfoxide. The choice of photosensitizer and the irradiation wavelength can be crucial in determining the selectivity of the reaction and minimizing the over-oxidation to the sulfone. rsc.org

Transition-Metal-Free Catalytic Systems:

Aerobic oxidation of sulfides to sulfoxides can also be achieved using transition-metal-free catalytic systems under mild conditions. nih.gov For instance, a system employing molecular bromine (Br₂) as a catalyst in the presence of sodium nitrite (B80452) (NaNO₂) as a co-catalyst in water has been reported. nih.gov In this process, Br₂ is believed to perform the initial electrophilic attack on the sulfur atom. The resulting HBr is then re-oxidized to Br₂ by nitrogen dioxide (NO₂), which is generated from NaNO₂. The nitrogen monoxide (NO) produced is subsequently re-oxidized to NO₂ by molecular oxygen, completing the catalytic cycle. nih.gov This method offers a robust and economical route for sulfide oxidation, avoiding the use of heavy metal catalysts.

The electron-withdrawing nature of the two fluorine atoms in this compound would decrease the electron density on the sulfur atom compared to diphenyl sulfide. This would likely make the sulfide less nucleophilic and potentially slower to react in oxidation reactions that involve an initial electrophilic attack on the sulfur. However, the general mechanistic principles of aerobic oxidation would still apply.

Below is a data table summarizing the key aspects of the discussed synthetic and reaction methodologies.

| Methodology | Section | Key Reagents | Mechanism Type | Key Features |

| Radical Synthesis | 2.1.3.1 | Diaryl disulfide, Di-tert-butyl peroxide | Radical | Metal-free, generation of arylthio radicals. |

| C-H Functionalization | 2.1.4.1 | Phenyliodine(III) bis(trifluoroacetate) | Electrophilic Aromatic Substitution | Environmentally benign (aqueous media), atom-economical. |

| Aerobic Oxidation | 2.2.1.1 | Molecular Oxygen, Photosensitizer/Catalyst | Photochemical (Singlet Oxygen/SET) or Catalytic | Green oxidant, mild conditions, selectivity can be controlled. |

Catalytic Oxidation Systems (e.g., NaNO2/Br2, Ir(III) photocatalysis)

The oxidation of organic sulfides is a significant transformation in industrial chemistry, leading to valuable sulfoxides and sulfones. frontiersin.org Various metal-based catalysts and environmentally friendly oxidants have been developed for this purpose. frontiersin.org

Ir(III) Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. researchgate.net Iridium(III) complexes, such as [Ir{dF(CF3)ppy}2(dtb-bpy)]PF6, are effective photocatalysts for a range of reactions. uni-regensburg.de In the context of sulfide oxidation, photocatalytic methods can be employed using green solvents and oxygen as the oxidant. researchgate.net Porphyrins and their metal complexes, including those with Indium(III), have also been investigated as photocatalysts for the aerobic oxidation of sulfides to sulfoxides. mdpi.commdpi.com These reactions can proceed via singlet oxygen generation, leading to efficient and selective oxidation of aryl sulfides. mdpi.com For instance, the photocatalytic oxidation of thioanisole (B89551) and its derivatives using an Indium(III) imidazoporphyrin complex has been demonstrated to produce sulfoxides in nearly quantitative yields. mdpi.com

While specific examples detailing the use of NaNO2/Br2 for the oxidation of this compound are not extensively documented in the provided context, catalytic oxidation remains a general strategy for converting sulfides to sulfoxides or sulfones. frontiersin.org

Reduction of Sulfoxides to Sulfides (e.g., NaSH-HCl Mediated)

An operationally simple and environmentally benign method for the deoxygenation of sulfoxides to their corresponding sulfides utilizes sodium hydrogen sulfide (NaSH·H₂O) and aqueous hydrochloric acid (HCl). tandfonline.comresearchgate.net This transformation proceeds at room or elevated temperatures without the need for organic solvents, heavy metals, or organic reducing agents. tandfonline.comdntb.gov.ua The reaction is conducted in the presence of air, and the primary byproducts are non-hazardous sodium chloride and sulfur. tandfonline.com

The effectiveness of this method has been demonstrated for a range of sulfoxides. For substrates with a p-fluoro substituent, the corresponding sulfides are obtained in good yields. tandfonline.comresearchgate.net The reaction conditions, particularly the equivalents of NaSH and HCl, may be adjusted based on the hydrophobicity of the sulfoxide substrate. researchgate.net For instance, more hydrophobic sulfoxides may require higher amounts of the reagents and elevated temperatures to achieve efficient conversion. researchgate.netresearchgate.net The scalability of this reduction has also been successfully demonstrated. tandfonline.com

Table 1: NaSH-HCl Mediated Reduction of Sulfoxides to Sulfides

| Substrate Class | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Sulfoxides with p-fluoro substituents | NaSH·H₂O, 37% aq. HCl | Room Temperature or 80°C | Up to 88% | tandfonline.com, researchgate.net |

| Phenyl methyl sulfoxide | 3.5 equiv. NaSH, 4 equiv. HCl | Room Temperature | 100% conversion | tandfonline.com |

Synthesis of this compound Derivatives

Formation of Sulfone Derivatives from Sulfides

The oxidation of sulfides to sulfones is a fundamental and widely used transformation in organic synthesis. thieme-connect.com Sulfones are valuable intermediates and are present in many biologically active molecules and materials. thieme-connect.com The most common method for preparing sulfones is the oxidation of the corresponding sulfide. thieme-connect.com

For the conversion of this compound to Di-4-fluorophenyl sulfone, various oxidizing agents can be employed. Reagents such as Oxone or 3-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. orgsyn.org The resulting Bis(4-fluorophenyl) sulfone is a stable compound with a melting point of 98-100 °C. sigmaaldrich.com Other oxidation systems, such as hydrogen peroxide in glacial acetic acid or in the presence of a sodium tungstate (B81510) (Na₂WO₄) catalyst, have also been utilized for the oxidation of similar diaryl sulfides to sulfones. epo.org

Table 2: Oxidation of Sulfides to Sulfones

| Sulfide Substrate | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound | Oxone, m-CPBA, H₂O₂/Na₂WO₄ | Di-4-fluorophenyl sulfone | orgsyn.org, epo.org |

Synthesis of Fluorinated Sulfur Compounds (e.g., Trifluoromethylated Derivatives)

The introduction of fluorine and fluoroalkyl groups into organic molecules can significantly alter their chemical and physical properties. Diethylaminosulfur trifluoride (DAST) is a versatile reagent used to convert sulfoxides into α-fluoro sulfides. orgsyn.orgnih.gov These α-fluoro sulfides can subsequently be oxidized to the corresponding sulfoxide or sulfone. orgsyn.org

The synthesis of compounds bearing a trifluoromethylthio (SCF₃) group is of considerable interest. Ethynyl trifluoromethyl sulfide has been used as a building block to create 1,4-disubstituted triazoles containing the SCF₃ moiety via copper-catalyzed cycloaddition reactions with azides. nih.gov For example, the reaction with 1-azido-4-fluorobenzene (B1279027) yields 1-(4-fluorophenyl)-4-[(trifluoromethyl)sulfanyl]-1H-1,2,3-triazole. nih.gov

Another approach involves the synthesis of trifluoromethyl-containing pyrazoles, where sulfide derivatives can be oxidized to the corresponding sulfones using m-CPBA. researchgate.net Furthermore, arylsulfur trifluorides can be synthesized from the reaction of aryl disulfides, such as bis(4-fluorophenyl) disulfide, with silver(II) fluoride (AgF₂). acs.org

Synthesis of Perfluoroalkyl Sulfides

Methods for the synthesis of perfluoroalkyl sulfides often involve creating a carbon-sulfur bond with a perfluoroalkyl group. A notable approach utilizes 4-pyridyl perfluoroalkyl sulfides as practical nucleophilic perfluoroalkylation reagents. chemrxiv.org These reagents can be readily synthesized from commercially available pyridine-4-thiol (B7777008) and perfluoroalkyl halides (bromides or iodides) under basic conditions via a radical nucleophilic substitution (SRN1) reaction, often facilitated by light. chemrxiv.org This method is applicable to various perfluoroalkyl halides with different chain lengths. chemrxiv.org The resulting 4-pyridyl perfluoroalkyl sulfides can then transfer the perfluoroalkyl group to a range of electrophiles. chemrxiv.org

Spectroscopic Characterization and Structural Analysis of Di 4 Fluorophenyl Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of Di-4-fluorophenyl sulfide (B99878) by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of Di-4-fluorophenyl sulfide is anticipated to be relatively simple due to the molecule's symmetry. The two phenyl rings are chemically equivalent, and within each ring, there is a plane of symmetry passing through the sulfur atom and the C1-C4 axis. This symmetry results in two distinct types of proton environments.

The proton-decoupled ¹³C NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) provides direct information about the carbon skeleton. Due to the molecule's symmetry, four distinct carbon signals are observed. The fluorine atom influences the chemical shifts of the carbons in the phenyl rings through both inductive and resonance effects, and also causes splitting of the signals due to carbon-fluorine coupling (JCF).

The observed chemical shifts are assigned as follows: the carbon atom directly bonded to the sulfur (C1) appears at approximately 129.8 ppm. The carbon atoms ortho to the sulfur (C2/C6) resonate at 134.7 ppm, while the carbons meta to the sulfur (C3/C5) are found at 117.0 ppm. The carbon atom bonded to fluorine (C4) is the most deshielded, appearing furthest downfield at 162.7 ppm. The significant downfield shift of C4 is characteristic of a carbon atom attached to the highly electronegative fluorine atom. Each of these signals would exhibit splitting due to coupling with the fluorine nucleus, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF).

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C4 (C-F) | 162.7 |

| C2/C6 | 134.7 |

| C1 (C-S) | 129.8 |

| C3/C5 | 117.0 |

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, the ¹⁹F NMR spectrum is expected to exhibit a single signal. The chemical shift of this signal provides information about the electronic effects of the sulfide-linked phenyl group. Based on typical values for fluoroaromatic compounds, this signal would be expected in the range of δ -100 to -120 ppm relative to a standard such as CFCl₃. The signal would likely appear as a multiplet due to coupling with the ortho and meta protons of the phenyl ring (³JHF and ⁴JHF). Specific, experimentally determined chemical shift and coupling constant data for this compound are not widely reported in standard databases.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and FT-Raman, are used to identify the functional groups and characterize the vibrational modes of the this compound molecule.

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its molecular structure. The spectrum is dominated by vibrations associated with the 4-fluorophenyl groups.

Key vibrational modes include the aromatic C-H stretching vibrations, which appear as a group of bands just above 3000 cm⁻¹ (around 3075 cm⁻¹). The C=C stretching vibrations within the aromatic ring give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region, with a particularly strong absorption observed at approximately 1588 cm⁻¹ and another very strong, sharp peak at 1486 cm⁻¹. A strong and sharp absorption at 1287 cm⁻¹ is characteristic of the C-F stretching vibration. The C-S (aryl sulfide) stretching vibration typically gives rise to absorptions in the fingerprint region, which can be difficult to assign definitively but is expected around 1092 cm⁻¹. Out-of-plane C-H bending vibrations for the para-disubstituted benzene (B151609) ring result in a strong band at approximately 822 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3075 | Aromatic C-H Stretch |

| 1588 | Aromatic C=C Stretch |

| 1486 | Aromatic C=C Stretch |

| 1287 | C-F Stretch |

| 1092 | Aromatic Ring / C-S Stretch |

| 822 | Aromatic C-H Out-of-Plane Bend |

FT-Raman spectroscopy provides complementary information to FT-IR. In Raman spectroscopy, non-polar bonds and symmetric vibrations often produce strong signals. For this compound, the symmetric stretching of the sulfur bridge and the symmetric "breathing" modes of the phenyl rings are expected to be prominent.

Resonance Raman Spectroscopy for Vibrational Properties

Resonance Raman (RR) spectroscopy is a powerful technique for studying the vibrational modes of a molecule that are associated with an electronic transition. While specific RR spectra for this compound are not widely available in the literature, the vibrational properties can be inferred from the analysis of structurally similar diaryl and dibenzyl sulfides.

The vibrational spectrum is expected to be dominated by modes associated with the fluorophenyl rings and the C-S-C (sulfide) linkage. Key vibrational modes for diaryl sulfides typically include:

C-S Stretching: The stretching vibrations of the carbon-sulfur bonds are fundamental to the sulfide structure. In similar molecules like dibenzyl sulfide, these modes are identified and assigned based on potential energy distribution calculations.

Aromatic C-H Stretching: Vibrations corresponding to the stretching of carbon-hydrogen bonds on the aromatic rings.

Aromatic Ring Vibrations: Complex vibrational modes involving the stretching and bending of the carbon-carbon bonds within the two 4-fluorophenyl rings. These vibrations provide a fingerprint of the substituted benzene structure.

C-F Stretching: Vibrations associated with the carbon-fluorine bonds.

C-S-C Bending: Bending or scissoring motions of the sulfide bridge.

The introduction of fluorine atoms onto the phenyl rings is expected to shift the frequencies of certain vibrational modes compared to unsubstituted diphenyl sulfide due to both mass effects and electronic effects (inductive and mesomeric) of the fluorine substituent. For a detailed analysis, computational methods such as Density Functional Theory (DFT) are often employed to calculate the theoretical vibrational frequencies, which are then compared with experimental FT-IR and Raman spectra to make precise assignments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption spectrum is typically characterized by transitions involving π-electrons of the aromatic rings.

Fluorescence emission occurs when the molecule relaxes from an excited electronic state back to the ground state by emitting a photon. nih.gov The emission spectrum is typically a mirror image of the absorption band corresponding to the lowest energy transition and is shifted to a longer wavelength (a Stokes shift). The fluorescence properties would depend on the molecular geometry in the excited state and the solvent environment.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. The molecular formula for this compound is C₁₂H₈F₂S, corresponding to a monoisotopic mass of approximately 222.03 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 222. The fragmentation pattern can be predicted based on the known behavior of diaryl sulfides. The primary fragmentation pathways would likely involve the cleavage of the C-S bonds.

A plausible fragmentation pattern would include:

Loss of a fluorophenyl radical (C₆H₄F•): This would lead to a fragment ion at m/z = 127, corresponding to [C₆H₄FS]⁺.

Formation of the fluorophenyl cation: Cleavage could also result in the formation of the fluorophenyl cation [C₆H₄F]⁺ at m/z = 95.

Cleavage leading to other aromatic fragments: Further fragmentation of the ring structures could occur, though typically with lower intensity.

The table below outlines the predicted key ions in the mass spectrum of this compound.

| m/z (predicted) | Ion Structure | Description |

| 222 | [C₁₂H₈F₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 127 | [C₆H₄FS]⁺ | Loss of C₆H₄F radical |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

Advanced Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. For this compound, XPS analysis would provide characteristic binding energies for the core-level electrons of sulfur, carbon, and fluorine.

The high-resolution spectra of each element are key to understanding the chemical environment:

S 2p Spectrum: The binding energy of the S 2p core level is indicative of the sulfur oxidation state. For a sulfide (S²⁻), the S 2p₃/₂ peak is typically observed in the range of 161–164 eV. nist.govresearchgate.netmdpi.com The S 2p peak appears as a doublet (2p₃/₂ and 2p₁/₂) due to spin-orbit coupling, with a separation of approximately 1.18 eV and an area ratio of 2:1. nist.gov

C 1s Spectrum: The C 1s spectrum would be composed of multiple peaks. The main component would correspond to C-C and C-H bonds in the aromatic rings (typically referenced to 284.8-285.0 eV). A second, chemically shifted peak at a higher binding energy would represent the carbon atoms directly bonded to the sulfur atom (C-S), and a third component at an even higher binding energy would correspond to the carbon atoms bonded to fluorine (C-F).

F 1s Spectrum: The F 1s spectrum is expected to show a single, strong peak corresponding to the C-F bond, typically found at a binding energy of around 688-689 eV.

The following table summarizes the expected core-level binding energies for this compound.

| Element | Orbital | Chemical Bond | Expected Binding Energy (eV) |

| S | 2p₃/₂ | C-S-C (Sulfide) | ~162 - 164 |

| C | 1s | C-C, C-H | ~285.0 |

| C | 1s | C-S | ~285.5 - 286.0 |

| C | 1s | C-F | ~287 - 288 |

| F | 1s | C-F | ~688 - 689 |

Thermal Gravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile. When coupled with Mass Spectrometry (MS), the evolved gases produced during decomposition can be identified in real-time. elsevierpure.com

This compound, as a stable aromatic compound, is expected to exhibit high thermal stability, likely decomposing at temperatures well above 200-300 °C. The TGA thermogram would show a stable baseline (no mass loss) up to the onset of decomposition, followed by one or more mass loss steps corresponding to the breakdown of the molecule.

The coupled MS analysis of the evolved gases would provide insight into the decomposition mechanism. Upon heating to high temperatures, the C-S and C-C bonds would rupture. The expected gaseous products could include:

Fragments of the fluorophenyl rings, such as fluorobenzene.

Sulfur-containing gases, such as hydrogen sulfide (H₂S) or sulfur dioxide (SO₂) if decomposition occurs in an oxidative environment.

Smaller hydrocarbon fragments.

This combined technique is crucial for understanding the material's stability at elevated temperatures and the nature of its degradation products. elsevierpure.com

Elemental Combustion Analysis

Elemental combustion analysis is a fundamental analytical technique used to determine the elemental composition of a pure organic compound. This method involves the complete combustion of a sample in a controlled environment, followed by the quantitative analysis of the resulting combustion products. For this compound, this analysis provides the percentage composition of its constituent elements: Carbon (C), Hydrogen (H), Fluorine (F), and Sulfur (S). The experimental results are then compared with the theoretical values calculated from the compound's molecular formula, C₁₂H₈F₂S, to confirm its empirical and molecular formula and assess its purity.

The theoretical elemental composition of this compound is calculated based on its molecular formula (C₁₂H₈F₂S) and the atomic masses of its constituent atoms (C ≈ 12.01 g/mol , H ≈ 1.008 g/mol , F ≈ 19.00 g/mol , S ≈ 32.07 g/mol ). The total molecular weight of the compound is approximately 222.26 g/mol . nih.gov The percentage of each element is determined by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.

The following table outlines the theoretical elemental composition of this compound. In a typical research setting, these calculated values would be compared against the experimental data obtained from a CHNS/F elemental analyzer. The close correlation between the theoretical and found values would serve as a key indicator of the successful synthesis and purification of this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass in Molecule ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 64.85 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.63 |

| Fluorine | F | 18.998 | 2 | 37.996 | 17.10 |

| Sulfur | S | 32.065 | 1 | 32.065 | 14.43 |

| Total | 222.257 | 100.00 |

Despite a comprehensive search for computational and theoretical studies on this compound, specific data required to fully populate the requested article sections and subsections could not be located in the publicly available literature. While the compound is mentioned in various contexts, such as in the development of redox flow batteries and polymer synthesis, detailed theoretical analyses including specific bond lengths, bond angles, HOMO-LUMO energy gap analysis, Molecular Electrostatic Potential (MEP) maps, Natural Bond Orbital (NBO) analysis, and dipole moment calculations through Density Functional Theory (DFT) are not provided in the accessible research.

Therefore, it is not possible to generate the article with the strict adherence to the provided outline and content inclusions as the foundational data is not available. Further research or original computational studies would be required to generate the specific information requested.

Computational and Theoretical Studies of Di 4 Fluorophenyl Sulfide

Density Functional Theory (DFT) Calculations

Electronic Properties

Mulliken Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. uni-muenchen.de This approach partitions the total electron population among the different atoms. The analysis is based on the linear combination of atomic orbitals (LCAO) molecular orbital method. The calculation involves the density matrix and the overlap matrix of the basis functions.

A key assumption in Mulliken analysis is the equal partitioning of the overlap populations between the two contributing atoms. uni-muenchen.denih.gov While widely used due to its simplicity, Mulliken analysis has known limitations. The calculated charges can be highly sensitive to the choice of the basis set used in the computation, and there is no guarantee of convergence to a stable value as the basis set size increases. This can sometimes lead to unphysical results, such as occupation numbers greater than two or negative values. uni-muenchen.de

Frontier Molecular Orbital Theory for Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.orgresearchgate.netmdpi.com The HOMO is the highest-energy orbital containing electrons and is considered the nucleophilic or electron-donating orbital. libretexts.orgyoutube.com Conversely, the LUMO is the lowest-energy orbital without electrons and acts as the electrophilic or electron-accepting orbital. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eu FMO theory successfully explains various chemical reactions, including pericyclic reactions like cycloadditions and electrocyclic reactions. wikipedia.org

Fukui Indices for Local Reactivity

Fukui indices are descriptors used within the framework of Density Functional Theory (DFT) to identify the most reactive sites within a molecule. researchgate.netresearchgate.net Named after Kenichi Fukui, these indices quantify how the electron density at a specific atom changes when the total number of electrons in the molecule is altered. nih.gov This provides insight into the local reactivity towards nucleophilic, electrophilic, and radical attacks. researchgate.netnih.gov

There are three main types of Fukui functions:

f+ : Predicts the site for a nucleophilic attack (where the molecule is most likely to accept an electron). researchgate.netnih.gov

f- : Predicts the site for an electrophilic attack (where the molecule is most likely to donate an electron). nih.gov

f(0) : Predicts the site for a radical attack. nih.gov

These indices are calculated from the electron populations of the neutral molecule and its corresponding cation and anion. researchgate.net They serve as a powerful tool for predicting regioselectivity in chemical reactions. nih.gov

Vibrational Frequency Computations

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. uit.nospectroscopyonline.com These calculations predict the positions of absorption bands in infrared (IR) and Raman spectra. mdpi.com The process involves first optimizing the molecular geometry to find its minimum energy structure. uit.no Then, the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) are calculated. uit.no Diagonalizing this matrix yields the harmonic vibrational frequencies. uit.no

Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. mdpi.com To improve agreement with experimental data, it is common practice to apply a scaling factor to the computed frequencies. mdpi.com Despite this, theoretical frequency calculations are invaluable for assigning specific vibrational modes to observed spectral peaks. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Optical Responses

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method for calculating the electronic excited-state properties of molecules. mdpi.comresearchgate.net It is widely used to simulate UV-visible absorption and emission spectra. mdpi.comorientjchem.org TD-DFT determines the excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital, and the oscillator strengths, which relate to the intensity of the spectral peaks. nih.gov

The method has become a standard tool for interpreting and predicting the optical properties of molecules, providing insights into electronic transitions and charge-transfer characteristics. mdpi.comresearchgate.net The accuracy of TD-DFT calculations depends on the choice of the exchange-correlation functional and the basis set. researchgate.netacs.org

Thermodynamic Parameter Assessment

Computational chemistry methods can be used to calculate various thermodynamic parameters of molecules, such as enthalpy, entropy, and Gibbs free energy. researchgate.netakademisains.gov.my These calculations are typically performed after a geometry optimization and frequency calculation. The vibrational frequencies are used to determine the vibrational contributions to the thermodynamic properties. researchgate.net

These theoretical assessments provide valuable information on the stability and energetics of molecules and chemical reactions. mdpi.com For instance, calculated enthalpies of formation can be compared with experimental values to gauge the accuracy of the computational method. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the topology of the electron density to partition a molecule into atoms. mdpi.comacs.orgyoutube.com This approach allows for the characterization of chemical bonds and intermolecular interactions based on the properties of the electron density at specific points called bond critical points (BCPs). orientjchem.org

Key parameters analyzed at a BCP include:

Electron density (ρ(r)) : The magnitude of the electron density at the BCP correlates with the strength of the bond. orientjchem.org

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value signifies a shared interaction (covalent bond), while a positive value indicates a closed-shell interaction (like ionic bonds or van der Waals interactions). orientjchem.org

QTAIM provides a rigorous definition of atoms and bonds within a molecule, offering deep insights into the nature of chemical bonding. mdpi.comorientjchem.org

Noncovalent Interactions (NCIs) Analysis (e.g., Reduced Density Gradient-Based)

Noncovalent interactions (NCIs) play a crucial role in determining the supramolecular architecture, crystal packing, and biological activity of molecules. An NCI analysis, frequently employing the Reduced Density Gradient (RDG) method, is a computational technique used to visualize and characterize weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. This analysis is based on the electron density and its derivatives.

The resulting visualization typically maps different types of interactions to colored regions in molecular graphics:

Blue regions indicate strong, attractive interactions like hydrogen bonds.

Green regions signify weaker, delocalized van der Waals interactions.

Red regions denote strong repulsive interactions, often found in sterically hindered areas.

For Di-4-fluorophenyl sulfide (B99878), an RDG-based NCI analysis would be instrumental in identifying key intermolecular and intramolecular interactions. It is anticipated that C–H···F and F···F contacts would be significant contributors to the crystal packing, alongside potential π-π stacking interactions between the fluorophenyl rings. The sulfur atom, with its lone pairs of electrons, could also participate in various noncovalent interactions. guidechem.com However, at present, specific studies detailing an RDG analysis of Di-4-fluorophenyl sulfide are not available.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of the close contacts that stabilize the crystal structure.

For a molecule like this compound, a Hirshfeld surface analysis would provide quantitative data on the prevalence of various interactions. Based on analyses of similar fluorinated organic compounds, it is plausible that the following contacts would be prominent: researchgate.netresearchgate.net

| Interaction Type | Expected Contribution |

| H···H | A significant percentage, typical for organic molecules. |

| F···H/H···F | Likely a major contributor due to the presence of fluorine and hydrogen atoms. |

| C···H/H···C | Important for the overall packing and shape complementarity. |

| F···F | The nature and contribution of these contacts would be of particular interest. |

| S···H/H···S | Potential interactions involving the sulfur atom. |

| C···C | Indicative of π-π stacking interactions between the aromatic rings. |

It is important to emphasize that the table above represents expected interactions based on analogous structures, and specific quantitative data from a Hirshfeld surface analysis of this compound has not been reported in the literature.

Molecular Docking Studies (e.g., for Biological Applications)

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iucr.org In the context of drug discovery and medicinal chemistry, docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein. nih.gov

The process involves:

Defining the 3D structure of the ligand (this compound) and the receptor (a target protein).

Sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site.

Using a scoring function to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding.

A molecular docking study of this compound could reveal its potential as an inhibitor or modulator of various enzymes or receptors. The fluorine atoms on the phenyl rings could engage in specific interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the active site. The lipophilic nature of the molecule would also influence its binding. However, there are currently no published molecular docking studies specifically investigating the biological applications of this compound.

Applications and Advanced Research of Di 4 Fluorophenyl Sulfide in Organic Synthesis

Role as Monomers or Ligands in Organic Synthesis

The structural characteristics of di-4-fluorophenyl sulfide (B99878) make it a candidate for use as both a monomer in polymerization reactions and a ligand in coordination chemistry.

As a monomer, the related compound bis(4-fluorophenyl) disulfide has been investigated in the synthesis of poly(p-phenylene sulfide) (PPS). While bis(4-fluorophenyl) disulfide itself was found to be stable under thermolysis conditions, other halogenated diaryl disulfides have been successfully polymerized. researchgate.net This suggests that under specific catalytic conditions, di-4-fluorophenyl sulfide or its derivatives could potentially serve as monomers for high-performance polymers.

In the realm of coordination chemistry, organic ligands containing sulfur and other donor atoms are of significant interest for their ability to form stable complexes with various metal ions. ekb.eg These complexes can exhibit interesting catalytic and biological properties. nih.govnih.gov While specific research on this compound as a primary ligand is not extensively documented, the broader class of diaryl sulfides and related sulfur-containing molecules are known to coordinate with transition metals, influencing their catalytic activity and selectivity. ekb.eg The electron-withdrawing nature of the fluorine atoms in this compound could modulate the electron density on the sulfur atom, thereby affecting its coordination properties and the stability of the resulting metal complexes.

Reagents for Catalyst Preparation and Organic Reactions

This compound and its precursors can be utilized in the preparation of catalysts and as reagents in various organic transformations. The synthesis of catalytically active species often involves the incorporation of specific organic molecules that direct the reactivity of the metallic center.

For instance, metalloporphyrins are effective catalysts for oxidation reactions, and their properties can be tuned by modifying their peripheral substituents. mdpi.com While not a direct precursor, the synthesis of functionalized porphyrins can involve reactions where diaryl sulfides or similar structures are incorporated to enhance stability and catalytic efficiency. mdpi.com Furthermore, the development of heterogeneous catalysts, where the active species is immobilized on a solid support, is a significant area of research. nih.govsid.ir The chemical properties of this compound could be advantageous in creating robust and reusable catalytic systems.

C-S Bond Construction Strategies

The formation of the carbon-sulfur (C-S) bond is a fundamental transformation in organic synthesis, and various methods have been developed to construct this linkage efficiently. mdpi.combohrium.com The synthesis of diaryl sulfides, including this compound, is a key area within this field.

Traditional methods often rely on the coupling of aryl halides with thiols, a reaction that can be catalyzed by transition metals. mdpi.com More recent advancements have focused on the use of non-halide substrates and alternative sulfur sources. mdpi.combohrium.com For example, C-H functionalization has emerged as a powerful tool for the direct formation of C-S bonds, avoiding the pre-functionalization of starting materials. mdpi.com

The synthesis of unsymmetrical diaryl sulfides can be achieved through various strategies, such as the reaction of arylhydrazines with aryl thiols or the coupling of aryl iodides with thiophenols catalyzed by copper iodide. organic-chemistry.org Another approach involves the reaction of thiols with diaryliodonium salts, which proceeds rapidly at room temperature without the need for a metal catalyst. researchgate.net The synthesis of this compound can be accomplished through these and other related methodologies, starting from appropriate fluorinated precursors.

| Method | Reactants | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Transition-Metal Catalyzed Coupling | Aryl Halides and Thiols | Copper, Palladium, Nickel | Well-established, broad scope. mdpi.comorganic-chemistry.org |

| C-H Thiolation | Arenes and Thiols/Disulfides | Various Catalysts | Direct functionalization of C-H bonds. mdpi.com |

| Aryne Chemistry | o-Iodoaryl Triflates and Methylthio-substituted Precursors | - | Generates structural diversity. rsc.org |

| Metal-Free Coupling | Thiols and Diaryliodonium Salts | - | Rapid, room temperature reaction. researchgate.net |

Functionalization of Organic Compounds

The introduction of sulfur-containing moieties, such as the 4-fluorophenylthio group derived from this compound, can significantly alter the properties of organic molecules. nih.gov This functionalization is a key strategy in medicinal chemistry and materials science.

Sulfenylation, the process of introducing a thioether group onto a molecule, can be achieved using various reagents and catalysts. mdpi.com For instance, the reaction of indoles with sulfonyl chlorides can lead to the formation of sulfenylated products. mdpi.com The reactivity of this compound or its derivatives in such reactions would be influenced by the electronic effects of the fluorine atoms.

The development of new synthetic methods allows for the functionalization of a wide range of organic substrates. For example, reactions involving alkynes and various sulfur-containing compounds can lead to the formation of diverse sulfur-functionalized molecules. rsc.org These reactions often proceed through mechanisms such as radical additions or electrophilic/nucleophilic pathways. rsc.org

Advanced Synthesis of Diaryl Sulfides and Related Compounds

The synthesis of diaryl sulfides has evolved significantly, with modern methods offering greater efficiency, milder reaction conditions, and broader substrate scope. acs.org One-pot procedures have been developed where thiols are converted in situ to reactive sulfenyl chlorides, which are then trapped by arylzinc reagents to form diaryl sulfides. acs.org This method tolerates a variety of functional groups, including those present in heterocyclic systems. acs.org

The use of hypervalent iodine reagents has also gained prominence in the synthesis of diaryl sulfides. researchgate.net These reagents can facilitate C-S bond formation under mild, metal-free conditions. Additionally, the development of novel catalytic systems, including those based on nanoparticles, offers promising avenues for the synthesis of diaryl sulfides with high efficiency and selectivity. nih.gov

The functionalization of complex molecules at a late stage of a synthesis is a significant challenge in organic chemistry. orgsyn.org The development of robust and selective methods for the introduction of diaryl sulfide motifs is crucial for the synthesis of new drug candidates and functional materials.

| Approach | Key Reagents/Intermediates | Advantages | Reference |

|---|---|---|---|

| One-Pot Synthesis | Thiols, NCS, Arylzinc Reagents | Mild conditions, tolerates functional groups. | acs.org |

| Consecutive Aryne Reactions | o-Iodoaryl Triflates | Access to structural diversity. | rsc.org |

| Metal-Free C-S Coupling | Diaryliodonium Salts | Rapid, efficient, and highly selective. | researchgate.net |

| Catalysis with Nanoparticles | Magnetic Nanoparticles | Easy catalyst recovery and reusability. | nih.gov |

Medicinal Chemistry and Biological Research of Di 4 Fluorophenyl Sulfide Derivatives

Investigation of Dopamine (B1211576) Transporter (DAT) Inhibitors

Derivatives of the bis(4-fluorophenyl)methyl scaffold, closely related to di-4-fluorophenyl sulfide (B99878), have been a focal point in the quest for novel dopamine transporter (DAT) inhibitors. The research in this area has been driven by the need for effective treatments for psychostimulant use disorders.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies have been crucial in optimizing the DAT inhibitory activity of di-4-fluorophenyl sulfide analogues. A key finding in this area is the differential impact of the sulfur oxidation state on the molecule's affinity for DAT. Generally, sulfide analogues exhibit a higher affinity for DAT compared to their sulfoxide (B87167) counterparts. For instance, the sulfide analogue 3a demonstrated a significantly higher DAT affinity (Ki = 37.8 ± 8.72 nM) than its corresponding sulfoxide, 3b (Ki = 230 ± 40.5 nM). However, this increased affinity in the sulfide analogue was accompanied by metabolic instability, with a short half-life of 14 minutes in rat liver microsomes, whereas the sulfoxide form showed a much longer half-life of 126 minutes. This trade-off between affinity and metabolic stability has led to a greater focus on the development of sulfoxide derivatives.

Further SAR studies have explored modifications to the piperazine-2-propanol scaffold of these molecules. These investigations led to the development of a series of (bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines. Within this series, compound 14a emerged as a promising lead, exhibiting an improved DAT affinity (Ki = 23 nM) over the initial lead compound 3b (Ki = 230 nM). online-rpd.org The modifications in compound 14a also resulted in moderate metabolic stability in human liver microsomes. online-rpd.org

| Compound | Structure | DAT Ki (nM) |

|---|---|---|

| 3a (Sulfide) | (Structure not provided in source) | 37.8 ± 8.72 |

| 3b (Sulfoxide) | 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol | 230 ± 40.5 |

| 14a (Sulfoxide) | (Structure not provided in source) | 23 |

Atypical DAT Inhibitor Profiles

A significant focus of the research on this compound derivatives has been the development of "atypical" DAT inhibitors. Unlike typical DAT inhibitors such as cocaine, which induce a strong psychostimulant response, atypical inhibitors are sought for their potential to treat substance use disorders without having a high abuse liability themselves. nih.govjocpr.com These atypical inhibitors are thought to stabilize the DAT in a different conformation than typical inhibitors. nih.gov

Molecular modeling and simulation studies have provided insights into the structural basis for this atypical profile. It has been suggested that sulfoxide-substituted analogues, such as JJC8-091 , tend to induce and stabilize an inward-facing conformation of the human dopamine transporter (hDAT). jocpr.com This is in contrast to the sulfide-containing counterparts, like JJC8-089 , which are predicted to favor an outward-facing conformation, a characteristic more aligned with a cocaine-like, typical DAT inhibitor profile. jocpr.com The more negatively charged electrostatic potential surface of the sulfoxide group is thought to play a role in this conformational preference. jocpr.com

The atypical profile of these compounds is also supported by behavioral studies in animal models. For example, compound 14a was found to produce only moderate locomotor stimulation in mice, which was substantially less than that produced by cocaine. researchgate.net This behavioral profile is consistent with that of an atypical DAT inhibitor. researchgate.net Similarly, compounds 12b and 20a , which are also derivatives, showed negligible locomotor activity in mice, further supporting their classification as having an atypical profile. nih.gov

Therapeutic Potential in Psychostimulant Use Disorders

The atypical DAT inhibitor profile of this compound derivatives makes them promising candidates for the development of therapeutics for psychostimulant use disorders. online-rpd.orgresearchgate.net By blocking the dopamine transporter without producing the strong reinforcing effects of drugs like cocaine, these compounds could potentially reduce drug cravings and prevent relapse.

Preclinical studies have provided evidence for this therapeutic potential. For instance, the sulfoxide derivative 3b (also known as JJC8-091) was effective in reducing the reinforcing effects of both cocaine and methamphetamine in rats, without exhibiting psychostimulant behaviors itself. online-rpd.orgnih.gov The lead candidate 14a , with its improved DAT affinity and atypical behavioral profile, is also being investigated as a potential treatment for psychostimulant use disorders. online-rpd.orgresearchgate.net The further investigation of these compounds in rodent models of cocaine abuse is underway to more fully explore the therapeutic hypothesis of atypical DAT inhibition. researchgate.net

Antibacterial and Antifungal Activities of Sulfide Derivatives

While research on the antimicrobial properties of this compound itself is not extensively documented, numerous studies have investigated the antibacterial and antifungal activities of structurally related compounds containing either a fluorophenyl group, a sulfide or sulfone linkage, or a combination of these features.

Activity against Specific Pathogens (e.g., MRSA, Tobacco Bacterial Wilt, Rice Bacterial Blight)

MRSA (Methicillin-resistant Staphylococcus aureus) : Several studies have highlighted the potential of fluorophenyl-containing compounds against MRSA. For example, a novel pleuromutilin (B8085454) derivative, PL-W , which incorporates a 4-fluorophenyl group, demonstrated significant antibacterial activity against MRSA with a minimum inhibitory concentration (MIC) of 0.03125 µg/mL. lnppswu.com This was notably more potent than the comparator, tiamulin. lnppswu.com In another study, difluorobenzamide derivatives also showed excellent antimicrobial activity against MRSA, with some compounds exhibiting MIC values as low as 4 µg/mL. researchgate.net

Tobacco Bacterial Wilt (Ralstonia solanacearum) : Research into the control of tobacco bacterial wilt has explored the efficacy of sulfone derivatives containing a 1,3,4-oxadiazole (B1194373) moiety. While not this compound itself, some of these compounds feature a fluorophenyl group. For instance, compound 5'j , a sulfone derivative, was identified as a promising candidate for controlling tobacco bacterial wilt. nih.gov

Rice Bacterial Blight (Xanthomonas oryzae pv. oryzae) : Sulfone derivatives containing a 1,3,4-oxadiazole moiety have also shown good antibacterial activity against the pathogen responsible for rice bacterial blight. nih.gov Specifically, 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole (B1261365) showed potent activity against Xanthomonas oryzae pv. oryzae with a half-maximal effective concentration (EC50) of 9.89 μg/mL. nih.gov Another related compound, 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, was also effective in reducing rice bacterial leaf blight in both greenhouse and field trials. nih.gov

| Compound/Derivative Type | Pathogen | Activity Metric | Value |

|---|---|---|---|

| PL-W (Pleuromutilin derivative with 4-fluorophenyl group) | MRSA | MIC | 0.03125 µg/mL |

| Difluorobenzamide derivatives | MRSA | MIC | 4 µg/mL |

| 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole | Xanthomonas oryzae pv. oryzae | EC50 | 9.89 µg/mL |

Biofilm Inhibition

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. Some derivatives containing the fluorophenyl moiety have shown promise in inhibiting biofilm formation. The pleuromutilin derivative PL-W , in addition to its direct antibacterial activity against MRSA, was also found to inhibit MRSA biofilm formation as revealed by crystal violet staining. lnppswu.com While direct studies on the biofilm inhibition properties of this compound are lacking, the activity of these related compounds suggests that this chemical scaffold could be a useful starting point for the design of new anti-biofilm agents.

Insecticidal Activity

The exploration of sulfur-containing organic compounds as potential insecticides is an active area of research, driven by the need for new agents with novel modes of action to combat resistance. While direct studies on the insecticidal properties of this compound are not extensively detailed in publicly available research, the broader class of diaryl sulfides and their oxidized derivatives, sulfoxides and sulfones, are of significant interest.

Research into meta-amide insecticides has shown that introducing sulfur-containing derivatives can lead to potent insecticidal activity. For instance, substituting a trifluoromethyl group with a sulfur-containing moiety in the leading compound Cyproflanilide resulted in compounds with good insecticidal activity against Nilaparvata lugens. Specifically, sulfone-containing derivatives have demonstrated superior lethality rates against pests like Plutella xylostella and Aphis craccivora. semanticscholar.org This suggests that the oxidation state of the sulfur atom is a critical determinant of insecticidal efficacy, with sulfones often exhibiting higher activity than the corresponding thioethers or sulfoxides. semanticscholar.org

Furthermore, the sulfone derivative, Bis(4-fluorophenyl) sulfone, is noted for its application in the formulation of agrochemical products, where it contributes to the improved efficacy and stability of pesticides. chemimpex.com This industrial application points towards an established role for this specific Sulfur(VI) motif in agrochemistry, likely leveraging its chemical stability and potential biological activity. The development of novel chemimpex.comnih.govresearchgate.nettriazolo[4,3-a]pyridine derivatives incorporating a sulfide substructure has also yielded compounds with significant insecticidal activity against pests such as Helicoverpa armigera, in some cases exceeding the efficacy of the commercial chlorpyrifos. chemicalpapers.com These findings collectively underscore the potential of the this compound scaffold and its oxidized forms as a foundation for developing new insecticidal agents.

Anticancer and Anti-inflammatory Properties

The diaryl sulfide and sulfone frameworks are recognized pharmacophores in the development of therapeutic agents, including those with anticancer and anti-inflammatory activities. Derivatives of this compound fit within this chemical class and have been investigated for their potential in these areas.

In the realm of oncology, a structurally related compound, Bis(4-fluorobenzyl)trisulfide, known as Fluorapacin, has been identified as a promising new anticancer drug candidate. nih.gov Extensive stability studies have been conducted on Fluorapacin, indicating its potential for further clinical development. nih.gov This highlights the potential of the fluorophenyl-sulfur linkage as a key structural element for cytotoxic agents. The mechanism of action for such compounds can be diverse, and research into other diaryl sulfones has shown that they can induce ferroptosis, a specific type of programmed cell death, in cancer cells. For example, Bis(4-hydroxy-3,5-dimethylphenyl) sulfone has been shown to effectively inhibit the proliferation of hepatocellular carcinoma by inducing ferroptosis.